N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide
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Overview
Description
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . The compound is characterized by the presence of a tetraphene structure with methyl substituents at the 7 and 12 positions, and a sulfonamide group at the 4 position.
Preparation Methods
The synthesis of N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide typically involves multiple steps. The initial step often includes the preparation of 7,12-dimethyltetraphene, which can be synthesized through various organic reactions involving aromatic compounds . The sulfonamide group is then introduced through a reaction with sulfonyl chloride in the presence of a base. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: The compound’s biological activity is studied for its potential use as an antibacterial agent.
Mechanism of Action
The mechanism of action of N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, disrupting normal cellular functions . These interactions can lead to various biological effects, including antibacterial activity and endocrine disruption.
Comparison with Similar Compounds
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide can be compared with other sulfonamides and tetraphene derivatives:
Similar Compounds: Sulfamethazine, sulfadiazine, and 7,12-dimethylbenzo[a]anthracene
Uniqueness: The unique combination of the tetraphene structure with the sulfonamide group gives it distinct chemical and biological properties.
Properties
CAS No. |
88217-02-1 |
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Molecular Formula |
C24H25NO2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N,N-diethyl-7,12-dimethylbenzo[a]anthracene-4-sulfonamide |
InChI |
InChI=1S/C24H25NO2S/c1-5-25(6-2)28(26,27)23-13-9-12-22-21(23)15-14-20-16(3)18-10-7-8-11-19(18)17(4)24(20)22/h7-15H,5-6H2,1-4H3 |
InChI Key |
JLMCRHRJNQJTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC3=C(C4=CC=CC=C4C(=C23)C)C |
Origin of Product |
United States |
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